N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide
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Overview
Description
N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of an ethoxy group, two methyl groups, and a but-2-enamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with but-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-3,5-dimethylphenyl)but-2-enamide
- N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide
- N-(4-Ethoxy-3,5-dimethylphenyl)butanamide
Uniqueness
N-(4-Ethoxy-3,5-dimethylphenyl)but-2-enamide is unique due to the presence of both an ethoxy group and a but-2-enamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
90256-91-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(4-ethoxy-3,5-dimethylphenyl)but-2-enamide |
InChI |
InChI=1S/C14H19NO2/c1-5-7-13(16)15-12-8-10(3)14(17-6-2)11(4)9-12/h5,7-9H,6H2,1-4H3,(H,15,16) |
InChI Key |
CYRDJNKUIAGVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C=CC)C |
Origin of Product |
United States |
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